molecular formula C10H10N2 B3057723 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile CAS No. 84500-67-4

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

Cat. No. B3057723
CAS RN: 84500-67-4
M. Wt: 158.2 g/mol
InChI Key: OZCAXVJMDCPLEO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile is a secondary amine with the chemical formula C9H11N . It is part of the isoquinoline alkaloids family, which is widely distributed in nature .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile is based on the isoquinoline scaffold, which is a heterocyclic compound . The specific details of the molecular structure are not available in the retrieved papers.

Scientific Research Applications

Enantioselective Synthesis

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile has been utilized in the enantioselective synthesis of various alkaloids. A notable application includes the synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This process involves the deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile and subsequent alkylation to yield dihydroisoquinolines, which serve as precursors for alkaloids like laudanidine, armepavine, and laudanosine (Blank & Opatz, 2011).

Ring Expansion to Dibenzo[c,f]azonines

Another application involves the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, which are unusual N-heterocycles. This process is facilitated by a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides, yielding the cyclic products in good yields and offering a new method for synthesizing these N-heterocycles (Orejarena Pacheco & Opatz, 2014).

Catalytic Asymmetric Synthesis

This compound is crucial in the novel catalytic stereoselective strategies for synthesizing C1-chiral tetrahydroisoquinolines. These strategies have been instrumental in the total synthesis of alkaloid natural products, given the wide variety of bioactivities exhibited by C1-chiral tetrahydroisoquinolines (Liu et al., 2015).

Multicomponent Reactions for C(1)-Functionalization

1,2,3,4-Tetrahydroisoquinoline also plays a significant role in multicomponent reactions for its C(1)-functionalization. These reactions are crucial for preparing derivatives that can act as precursors for various alkaloids with multifarious biological activities (Kaur & Kumar, 2020).

Synthesis of Chemosensors for Metal Ions

Additionally, functionalized derivatives of 1,2,3,4-tetrahydroisoquinoline, like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, have been developed as chemosensors for the selective recognition of toxic metal ions, particularly Pd2+ ions (Shally et al., 2020).

Facile Synthesis via Domino Protocols

The compound is also used in domino protocols for facile synthesis of highly functionalized tetrahydroisoquinolines, employing a sequence involving Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions (Balamurugan et al., 2011).

Mechanism of Action

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific mechanism of action is not detailed in the retrieved papers.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAXVJMDCPLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511614
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

CAS RN

84500-67-4
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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